molecular formula C12H26N2O B13078126 (2-Ethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine

(2-Ethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine

Cat. No.: B13078126
M. Wt: 214.35 g/mol
InChI Key: YFBDNLCAAKULLL-UHFFFAOYSA-N
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Description

(2-Ethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine is a tertiary amine featuring a branched alkyl chain (2-ethylbutyl) and a substituted morpholine moiety (4-methylmorpholin-2-ylmethyl). Morpholine derivatives are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science. The compound’s structure combines lipophilic (2-ethylbutyl) and polar (morpholine) components, which may influence solubility, bioavailability, and reactivity.

Properties

Molecular Formula

C12H26N2O

Molecular Weight

214.35 g/mol

IUPAC Name

2-ethyl-N-[(4-methylmorpholin-2-yl)methyl]butan-1-amine

InChI

InChI=1S/C12H26N2O/c1-4-11(5-2)8-13-9-12-10-14(3)6-7-15-12/h11-13H,4-10H2,1-3H3

InChI Key

YFBDNLCAAKULLL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CNCC1CN(CCO1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine involves the reaction of 2-ethylbutylamine with 4-methylmorpholine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-Ethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

(2-Ethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the manufacture of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Ethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities
(2-Ethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine C₁₂H₂₅N₂O* ~225.34 2-Ethylbutyl, 4-methylmorpholin-2-ylmethyl High lipophilicity (alkyl chain)
[2-(4-Methoxy-phenyl)-2-morpholin-4-yl-ethyl]-methyl-amine C₁₄H₂₂N₂O₂ 250.34 4-Methoxyphenyl, morpholin-4-yl Potential CNS activity (structural analogy to psychoactive amines)
(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine C₁₆H₂₄N₂O₂ 276.38 2-Methoxybenzyl, morpholin-4-yl-ethyl Aromatic substituent enhances π-π interactions
4-(4-Morpholinophenyl)-6-aryl-pyrimidin-2-amines Varies ~300–350 Morpholinophenyl, aryl pyrimidine Broad-spectrum antimicrobial activity

Notes:

  • Electronic Effects : The 4-methyl group on the morpholine ring may reduce steric hindrance compared to bulkier substituents, favoring interactions with biological targets .

Physicochemical Properties

  • Solubility : The 2-ethylbutyl chain likely reduces water solubility compared to morpholine derivatives with polar aryl groups (e.g., methoxyphenyl).
  • Stability: Morpholine rings generally confer thermal and oxidative stability, as seen in compounds like 4-(4-morpholinophenyl)pyrimidines .

Biological Activity

The compound (2-Ethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine is a derivative of morpholine and amine, which suggests potential biological activities due to its unique structural features. This article explores its biological activity, including potential enzyme interactions, receptor binding, and toxicity profiles based on existing research.

Chemical Structure and Properties

The compound features a branched alkyl group and a morpholine ring, which may influence its reactivity and biological interactions. The general formula can be represented as follows:

C11H23N Molecular Weight 183 31 g mol \text{C}_{11}\text{H}_{23}\text{N}\quad \text{ Molecular Weight 183 31 g mol }

1. Enzyme Interactions

Compounds with similar structural characteristics often exhibit enzyme modulation capabilities. The morpholine ring and amine groups in this compound suggest potential interactions with various enzyme active sites, which could lead to alterations in enzymatic activity. For instance, studies indicate that morpholine derivatives can act as inhibitors for certain protein kinases, which play crucial roles in cellular signaling pathways related to cancer and other diseases.

2. Receptor Binding

The structural attributes of (2-Ethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine suggest that it may bind to specific receptors in the body. Research on related compounds indicates that morpholine-based structures can interact with neurotransmitter receptors, potentially influencing neurological functions . However, specific studies on this compound are required to confirm such interactions.

3. Toxicity Profiles

Understanding the toxicity of similar amines is critical for assessing the safety of (2-Ethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine. For instance, studies on related compounds indicate varying degrees of acute toxicity:

  • Dermal LD50 values range from approximately 200 mg/kg to 2000 mg/kg for structurally similar amines .
  • Acute oral LD50 values show a range from 122 mg/kg for isopropylamine to 2813 mg/kg for less toxic variants .

Given these findings, it is reasonable to anticipate that (2-Ethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine may exhibit similar toxicity profiles.

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